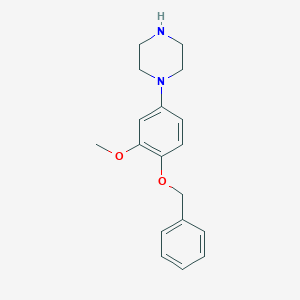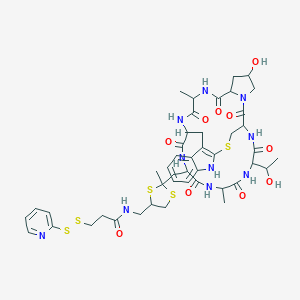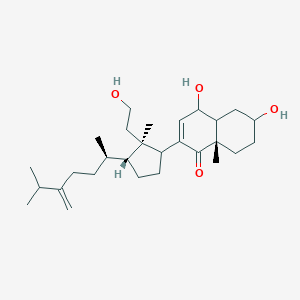
2-(Piperidin-4-yloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yloxy)acetic acid is an organic compound that features a piperidine ring attached to an acetic acid moiety via an ether linkage. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds. The presence of the piperidine ring in this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Mecanismo De Acción
Target of Action
The primary target of 2-(Piperidin-4-yloxy)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increased concentration of EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by this compound prevents this metabolism, leading to an accumulation of eets . This accumulation amplifies the anti-inflammatory effects of EETs .
Pharmacokinetics
It is noted that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects . By inhibiting sEH and stabilizing EETs, the compound enhances the anti-inflammatory effects of EETs . This could potentially be beneficial in the treatment of pain and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)acetic acid typically involves the reaction of piperidine with chloroacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where piperidine reacts with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve piperidine in an appropriate solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and acidify with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidin-4-one or this compound derivatives.
Reduction: Formation of 2-(Piperidin-4-yloxy)ethanol.
Substitution: Formation of halogenated or alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered nitrogen-containing heterocycle.
4-Piperidone: A ketone derivative of piperidine.
2-(Piperidin-4-yl)ethanol: A reduced form of 2-(Piperidin-4-yloxy)acetic acid.
Uniqueness
This compound is unique due to its ether linkage between the piperidine ring and the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various research fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance.
Propiedades
IUPAC Name |
2-piperidin-4-yloxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBFAJYSBCOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593634 |
Source


|
| Record name | [(Piperidin-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146117-93-3 |
Source


|
| Record name | [(Piperidin-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














